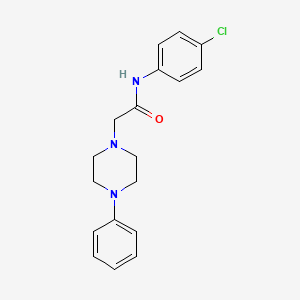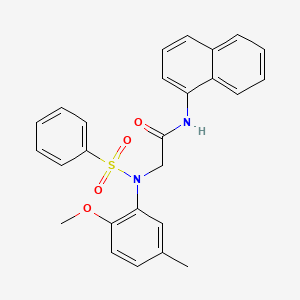
N~2~-(2-methoxy-5-methylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-methoxy-5-methylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as MNPG, is a chemical compound that has gained significant attention in scientific research due to its potential to treat various diseases. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which have been shown to have therapeutic potential in several neurological and psychiatric disorders.
Wirkmechanismus
MNPG works by inhibiting the reuptake of glycine, a neurotransmitter that plays a crucial role in regulating the activity of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting N~2~-(2-methoxy-5-methylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide, MNPG increases the availability of glycine in the synaptic cleft, which enhances the activity of the NMDA receptor and improves cognitive function.
Biochemical and Physiological Effects
Studies have shown that MNPG can improve cognitive function by enhancing synaptic plasticity, which is the ability of neurons to form and strengthen connections with each other. MNPG has also been shown to reduce anxiety and depression-like behaviors by modulating the activity of the gamma-aminobutyric acid (GABA) and serotonin receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MNPG is its high selectivity for N~2~-(2-methoxy-5-methylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide, which reduces the risk of off-target effects. MNPG also has good bioavailability and pharmacokinetic properties, which make it a promising candidate for drug development. However, MNPG has some limitations, including its poor solubility in water and its potential to interact with other drugs that are metabolized by the cytochrome P450 enzyme system.
Zukünftige Richtungen
There are several future directions for research on MNPG. One potential application is in the treatment of Alzheimer's disease, as studies have shown that MNPG can improve cognitive function in animal models of the disease. Another potential application is in the treatment of drug addiction, as MNPG has been shown to reduce drug-seeking behavior in animal models of addiction. Further research is needed to explore the full therapeutic potential of MNPG and to develop more potent and selective N~2~-(2-methoxy-5-methylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide inhibitors.
Conclusion
In conclusion, MNPG is a promising compound that has shown potential in the treatment of several neurological and psychiatric disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on MNPG could lead to the development of novel therapies for a range of diseases.
Synthesemethoden
MNPG can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-methylbenzoyl chloride with 1-naphthylamine, followed by the reaction of the resulting compound with phenylsulfonyl chloride and glycine. The final product is obtained through recrystallization and purification steps.
Wissenschaftliche Forschungsanwendungen
MNPG has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. Studies have shown that MNPG can improve cognitive function, reduce anxiety and depression-like behaviors, and enhance the efficacy of antipsychotic drugs.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-19-15-16-25(32-2)24(17-19)28(33(30,31)21-11-4-3-5-12-21)18-26(29)27-23-14-8-10-20-9-6-7-13-22(20)23/h3-17H,18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVODYWIQIZQHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[1-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]pyridine](/img/structure/B6095509.png)
![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide](/img/structure/B6095516.png)
![2-({4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B6095536.png)
![4-fluoro-N-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6095545.png)
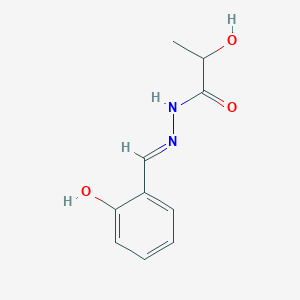
![2-{[(benzylthio)acetyl]amino}-N-(4-ethylphenyl)benzamide](/img/structure/B6095551.png)
![7-methyl-3-(2-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6095562.png)
![2-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-6-methylpyridine](/img/structure/B6095568.png)
![N-(4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6095574.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B6095587.png)
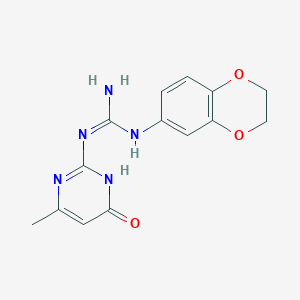
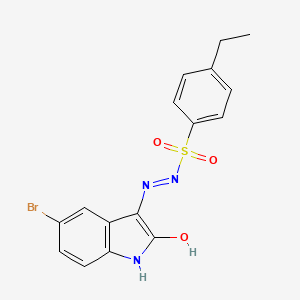
![N-{2-[(3,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6095618.png)
